2-Isobutyl-6-methylpyrimidine-4-carboxylic acid
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Overview
Description
2-Isobutyl-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative with a unique structure that includes an isobutyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-6-methylpyrimidine-4-carboxylic acid typically involves the reaction of 2-isobutyl-6-methylpyrimidine with a carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base to introduce the carboxyl group at the 4-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with ketone or aldehyde groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-Isobutyl-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Isobutyl-6-methylpyrimidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, influencing the activity of enzymes or other proteins. The isobutyl and methyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyrimidine-4-carboxylic acid: Lacks the isobutyl group, which may affect its reactivity and applications.
2-Isobutylpyrimidine-4-carboxylic acid: Lacks the methyl group, which may influence its chemical properties and interactions.
Uniqueness
2-Isobutyl-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of both the isobutyl and methyl groups, which can enhance its reactivity and specificity in various applications. This combination of functional groups makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)4-9-11-7(3)5-8(12-9)10(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
KKOZZUGEQKULOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CC(C)C)C(=O)O |
Origin of Product |
United States |
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